molecular formula C6HBrCl2FI B3215418 2-Bromo-3,5-dichloro-4-fluoroiodobenzene CAS No. 1160573-88-5

2-Bromo-3,5-dichloro-4-fluoroiodobenzene

Cat. No.: B3215418
CAS No.: 1160573-88-5
M. Wt: 369.78
InChI Key: JJZULRZPQWTRMG-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-4-fluoroiodobenzene is an organohalogen compound with the molecular formula C6HBrCl2FI. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method is the stepwise introduction of halogen atoms onto a benzene ring. For instance, starting with a fluorobenzene derivative, bromination, chlorination, and iodination reactions are carried out under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using appropriate catalysts and reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-4-fluoroiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Bromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloro-4-fluoroiodobenzene depends on the specific reactions it undergoes. In general, the halogen atoms on the benzene ring can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroiodobenzene
  • 2-Bromo-5-chloro-4-fluoroiodobenzene
  • 3-Bromo-4-chloro-5-fluoroiodobenzene

Uniqueness

2-Bromo-3,5-dichloro-4-fluoroiodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromo-1,3-dichloro-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2FI/c7-4-3(11)1-2(8)6(10)5(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZULRZPQWTRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262131
Record name 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-88-5
Record name 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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